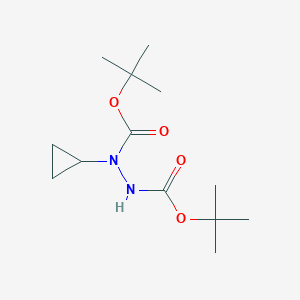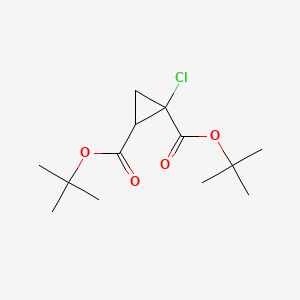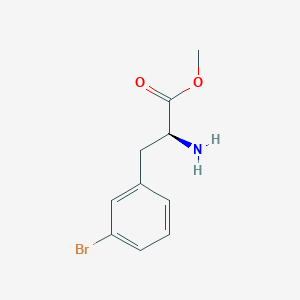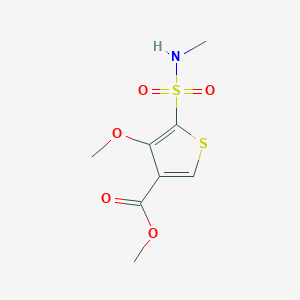
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate, also known as methyl (2S)-2-benzyloxycarbonylamino-2-(4,4-difluorocyclohexyl)acetate, is a fluorinated cyclohexylacetate ester. It is a relatively new compound that has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a potential therapeutic agent for various diseases. It has also been used in the synthesis of new fluorinated compounds, as a ligand in transition metal-catalyzed reactions, and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to interact with certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as to interact with certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ). It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as to have potential therapeutic effects in the treatment of certain diseases, such as diabetes, obesity, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the Mitsunobu reaction used in its synthesis is relatively simple and cost-effective. It is also relatively stable and non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations for its use in laboratory experiments. It is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it is difficult to obtain in large quantities, making it difficult to use in experiments that require large amounts of the compound.
Future Directions
The potential future directions for Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate are numerous. It could be further studied for its potential therapeutic effects in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. It could also be further studied for its potential use as a catalyst in organic synthesis, as well as for its potential use as a building block for the synthesis of complex molecules. Additionally, it could be further studied for its potential use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Finally, it could be further studied for its potential use as a ligand in transition metal-catalyzed reactions.
Synthesis Methods
Methyl (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate is synthesized using a method known as the Mitsunobu reaction. This reaction involves the reaction of a difluorocyclohexyl acetate with an N-benzyloxycarbonyl amine, in the presence of a base such as diisopropylethylamine, in an organic solvent. The reaction results in the formation of a difluorocyclohexyl ester, which is then further reacted with methoxybenzoyl chloride to form the desired this compound (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetate.
properties
IUPAC Name |
methyl (2S)-2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHGSITIHZZFW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














